(1R,3R,4R)-Entecavir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,4R)-Entecavir is a synthetic nucleoside analogue with potent antiviral properties. It is primarily used in the treatment of chronic hepatitis B virus infection. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the hepatitis B virus. This inhibition helps to reduce the viral load in patients, thereby improving liver function and reducing the risk of liver damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4R)-Entecavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl groups, and the attachment of the guanine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3R,4R)-Entecavir undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The guanine base can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are often studied for their potential use in treating other viral infections or for improving the pharmacokinetic properties of the original compound.
Wissenschaftliche Forschungsanwendungen
(1R,3R,4R)-Entecavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Researchers use this compound to study the mechanisms of viral replication and the development of antiviral resistance.
Medicine: The compound is extensively studied for its therapeutic potential in treating hepatitis B and other viral infections.
Industry: this compound is used in the pharmaceutical industry for the development of new antiviral drugs and formulations.
Wirkmechanismus
The mechanism of action of (1R,3R,4R)-Entecavir involves the inhibition of the hepatitis B virus reverse transcriptase enzyme. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from replicating, thereby reducing the viral load in the patient’s body. The compound specifically targets the active site of the reverse transcriptase enzyme, blocking its activity and leading to the termination of the viral DNA chain.
Vergleich Mit ähnlichen Verbindungen
(1R,3R,4R)-Entecavir is unique among nucleoside analogues due to its high potency and selectivity for the hepatitis B virus reverse transcriptase enzyme. Similar compounds include:
Lamivudine: Another nucleoside analogue used to treat hepatitis B, but with a higher risk of developing resistance.
Adefovir: A nucleotide analogue with a broader spectrum of activity but lower potency compared to this compound.
Tenofovir: A nucleotide analogue with high potency but associated with renal toxicity in some patients.
The uniqueness of this compound lies in its ability to achieve high levels of viral suppression with a low risk of resistance and minimal side effects, making it a preferred choice for long-term treatment of chronic hepatitis B.
Biologische Aktivität
(1R,3R,4R)-Entecavir, commonly referred to as entecavir (ETV), is a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus (HBV) infections. Its biological activity is characterized by potent antiviral effects, particularly against HBV, and it has been extensively studied for its efficacy, safety, and resistance profiles.
Entecavir functions through multiple mechanisms to inhibit HBV replication:
- Base Priming : It initiates the reverse transcription process.
- Reverse Transcription : It converts the negative strand DNA from pregenomic mRNA to DNA.
- Positive Strand Synthesis : It synthesizes the positive strand of HBV DNA.
These actions collectively contribute to a significant reduction in HBV DNA levels in infected patients, making ETV a first-line therapy for chronic HBV infection .
Efficacy in Clinical Studies
Numerous studies have demonstrated the efficacy of entecavir in both nucleos(t)ide-naïve and experienced patients. Below is a summary of key findings from recent clinical research:
Long-Term Efficacy and Safety
Entecavir has shown sustained antiviral activity over long periods. In a study involving NA-naïve patients, virological response rates increased significantly over time, with many achieving undetectable HBV DNA levels after prolonged treatment. The safety profile of entecavir is favorable, with low rates of serious adverse events and minimal impact on renal function .
Resistance Profiles
One of the notable advantages of entecavir is its high barrier to resistance. In studies, the cumulative genotypic resistance rate was found to be only 1.2% after six years in nucleos(t)ide-naïve patients . However, this rate increased significantly in lamivudine-refractory patients, highlighting the importance of patient history when considering treatment options.
Case Studies
- Case Study: Efficacy in NA-Naïve Patients
- Case Study: Long-Term Treatment Outcomes
Eigenschaften
IUPAC Name |
2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-XLPZGREQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.